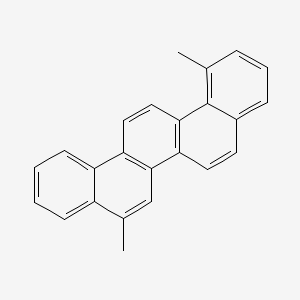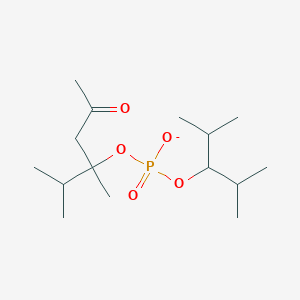![molecular formula C12H19O4P B14598320 Butyl methyl [hydroxy(phenyl)methyl]phosphonate CAS No. 61222-52-4](/img/structure/B14598320.png)
Butyl methyl [hydroxy(phenyl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl methyl [hydroxy(phenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl methyl [hydroxy(phenyl)methyl]phosphonate typically involves the reaction of butyl methyl phosphonate with benzaldehyde under basic conditions. The reaction proceeds via the formation of a phosphonate ester intermediate, which is subsequently hydrolyzed to yield the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and optimized reaction parameters ensures high efficiency and cost-effectiveness in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Butyl methyl [hydroxy(phenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Butyl methyl [hydroxy(phenyl)methyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of butyl methyl [hydroxy(phenyl)methyl]phosphonate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The phosphonate group mimics the transition state of enzyme-substrate complexes, making it an effective inhibitor .
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but lacks the phenyl group.
Methylphosphonic acid: A simpler phosphonic acid derivative without the butyl and phenyl groups.
Uniqueness
Butyl methyl [hydroxy(phenyl)methyl]phosphonate is unique due to the presence of both butyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound with a wide range of applications compared to simpler phosphon
Properties
CAS No. |
61222-52-4 |
|---|---|
Molecular Formula |
C12H19O4P |
Molecular Weight |
258.25 g/mol |
IUPAC Name |
[butoxy(methoxy)phosphoryl]-phenylmethanol |
InChI |
InChI=1S/C12H19O4P/c1-3-4-10-16-17(14,15-2)12(13)11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3 |
InChI Key |
OIJDKDOWHKQTBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C(C1=CC=CC=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl {3-chloro-4-[(1,3-thiazol-2-yl)amino]phenyl}acetate](/img/structure/B14598239.png)




![N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide](/img/structure/B14598262.png)


![2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate](/img/structure/B14598295.png)

![Benzenesulfonic acid, 4-[(methoxycarbonyl)amino]-](/img/structure/B14598314.png)

![N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine](/img/structure/B14598319.png)
![2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14598321.png)
